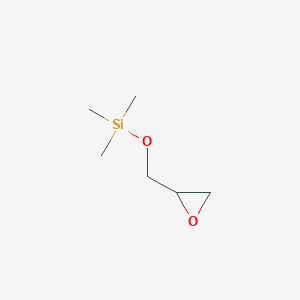
Silane, trimethyl(oxiranylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a silane group bonded to a glycidyl ether moiety, making it a versatile chemical used in various applications.
准备方法
Synthetic Routes and Reaction Conditions
Silane, trimethyl(oxiranylmethoxy)- can be synthesized through the reaction of glycidol with trimethoxysilane in the presence of a catalyst . The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the glycidyl ether linkage.
Industrial Production Methods
Industrial production of this compound often involves the use of a fixed bed reactor, where the reaction between glycidol and trimethoxysilane is carried out continuously . This method ensures high yield and purity of the product, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Silane, trimethyl(oxiranylmethoxy)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the trimethoxy groups hydrolyze to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Epoxide Ring-Opening: The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Epoxide Ring-Opening: Nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanol and methanol.
Condensation: Polymeric siloxanes.
Epoxide Ring-Opening: Various glycidyl derivatives depending on the nucleophile used.
科学研究应用
Silane, trimethyl(oxiranylmethoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance.
作用机制
The mechanism of action of silane, trimethyl(oxiranylmethoxy)- involves the hydrolysis of the trimethoxy groups to form silanol groups, which can then condense to form siloxane bonds . The oxirane ring can undergo nucleophilic attack, leading to the formation of various glycidyl derivatives . These reactions enable the compound to act as a coupling agent, enhancing the adhesion between different materials .
相似化合物的比较
Similar Compounds
Trimethoxysilane: Similar in structure but lacks the glycidyl ether moiety.
Glycidoxypropyltrimethoxysilane: Contains a glycidyl ether moiety but differs in the length of the alkyl chain.
Uniqueness
Silane, trimethyl(oxiranylmethoxy)- is unique due to its combination of a silane group and a glycidyl ether moiety, which imparts both hydrolyzable and reactive functionalities . This dual functionality makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
属性
CAS 编号 |
4542-78-3 |
|---|---|
分子式 |
C6H14O2Si |
分子量 |
146.26 g/mol |
IUPAC 名称 |
trimethyl(oxiran-2-ylmethoxy)silane |
InChI |
InChI=1S/C6H14O2Si/c1-9(2,3)8-5-6-4-7-6/h6H,4-5H2,1-3H3 |
InChI 键 |
AACMXYCXYZGNBT-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCC1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


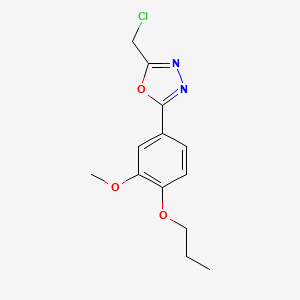
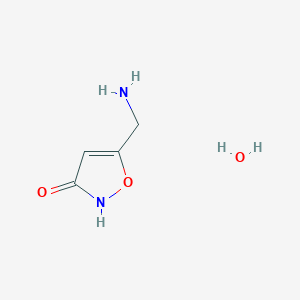
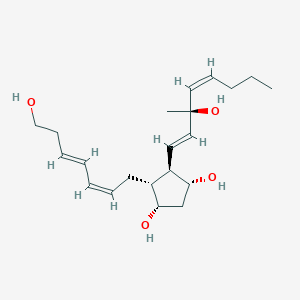
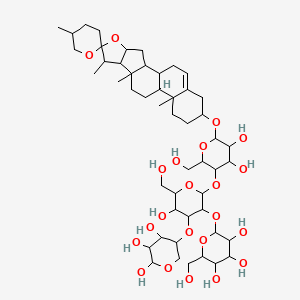
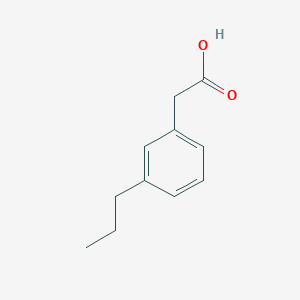
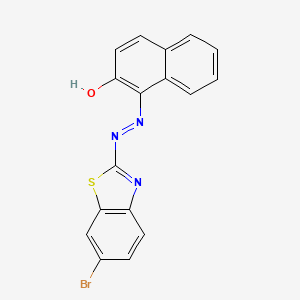
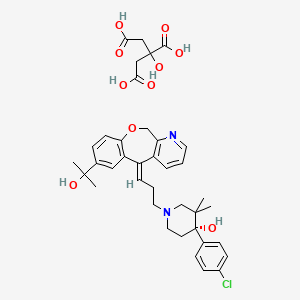

![N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14146104.png)

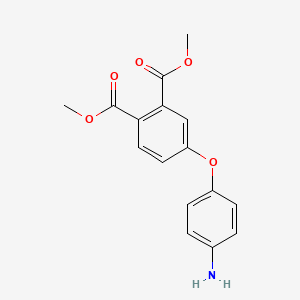
![1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene](/img/structure/B14146124.png)
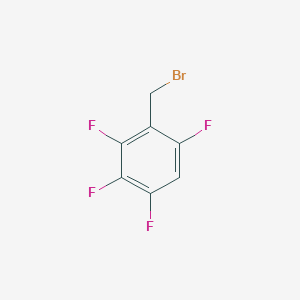
![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)
